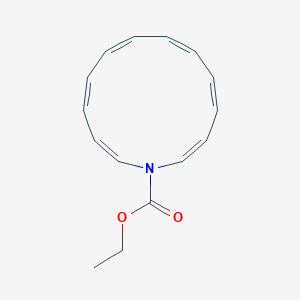
Azacyclotrideca-2,4,6,8,10,12-hexaene-1-carboxylic acid, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azacyclotrideca-2,4,6,8,10,12-hexaene-1-carboxylic acid, ethyl ester is a complex organic compound with a unique structure characterized by a 13-membered ring containing alternating double bonds and a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Azacyclotrideca-2,4,6,8,10,12-hexaene-1-carboxylic acid, ethyl ester typically involves the cyclization of linear precursors under specific conditions. One common method involves the use of palladium-catalyzed coupling reactions to form the cyclic structure. The reaction conditions often include high temperatures and the presence of a base to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Azacyclotrideca-2,4,6,8,10,12-hexaene-1-carboxylic acid, ethyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Nucleophiles: Ammonia, amines
Major Products
The major products formed from these reactions include carboxylic acids, ketones, amides, and various substituted derivatives .
Applications De Recherche Scientifique
Azacyclotrideca-2,4,6,8,10,12-hexaene-1-carboxylic acid, ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of Azacyclotrideca-2,4,6,8,10,12-hexaene-1-carboxylic acid, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Paracyclophane: A similar compound with a different ring structure and properties.
Tricyclohexadecahexaene: Another related compound with a different arrangement of double bonds and ring size.
Uniqueness
Azacyclotrideca-2,4,6,8,10,12-hexaene-1-carboxylic acid, ethyl ester is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties compared to other similar compounds .
Propriétés
Numéro CAS |
53085-81-7 |
|---|---|
Formule moléculaire |
C15H17NO2 |
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
ethyl 1-azacyclotrideca-2,4,6,8,10,12-hexaene-1-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-2-18-15(17)16-13-11-9-7-5-3-4-6-8-10-12-14-16/h3-14H,2H2,1H3 |
Clé InChI |
HCASWEPKCVWHPQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1C=CC=CC=CC=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


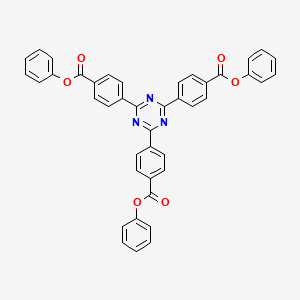
![Bis[(1,3-benzothiazol-2-yl)] carbonotrithioate](/img/structure/B14635099.png)

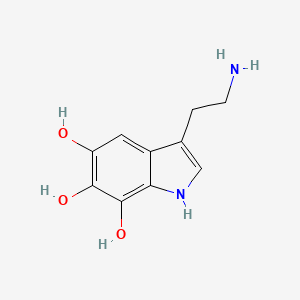
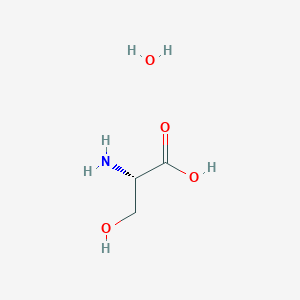
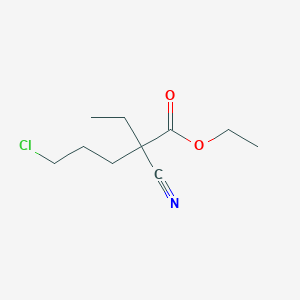
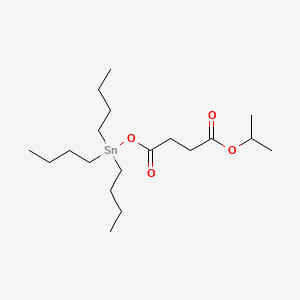
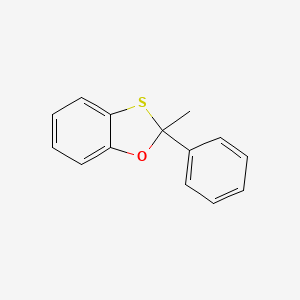
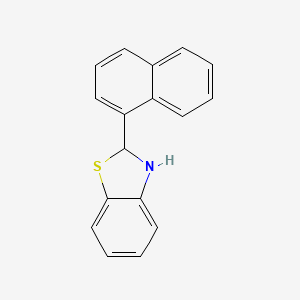
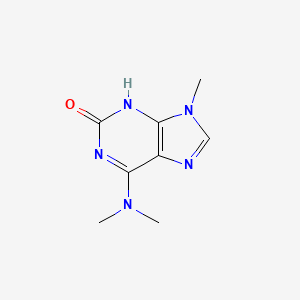
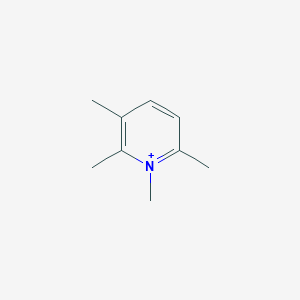
![Dimethyl [3-(naphthalen-1-yl)-2-oxopropyl]phosphonate](/img/structure/B14635161.png)
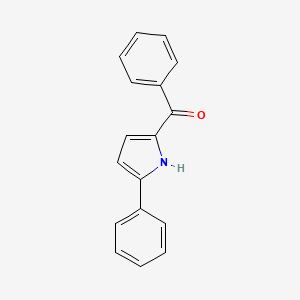
![Ethyl 2-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B14635174.png)
